molecular formula C9H16N4O B11189733 4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11189733
M. Wt: 196.25 g/mol
InChI Key: GQRBCALXWBMKPV-UHFFFAOYSA-N
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Description

4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-3-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    4-Methyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methyl group instead of an ethyl group.

    4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione: A sulfur analog of the compound.

Uniqueness

4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H16N4O/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3,(H,12,14)

InChI Key

GQRBCALXWBMKPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)C2CCCNC2

Origin of Product

United States

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